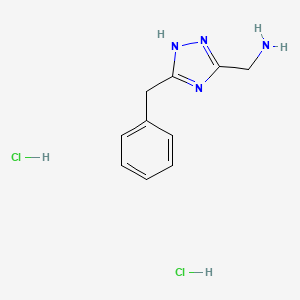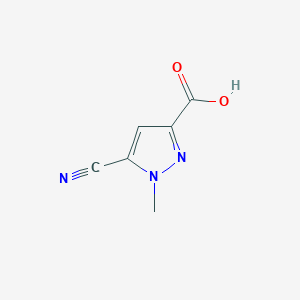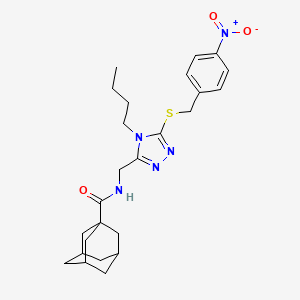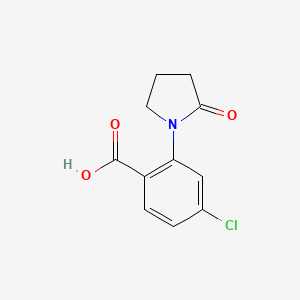![molecular formula C19H19N5O3 B2882429 1-methyl-3-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one CAS No. 1904128-48-8](/img/structure/B2882429.png)
1-methyl-3-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-3-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an azetidine ring, and a dihydropyridinone moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
-
Formation of the Triazole Ring: This involves reacting an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring .
-
Synthesis of the Azetidine Ring: : The azetidine ring can be synthesized through a variety of methods, including cyclization reactions involving appropriate precursors. For example, a common approach involves the cyclization of a β-amino alcohol with a suitable leaving group .
-
Formation of the Dihydropyridinone Moiety: : The dihydropyridinone moiety can be synthesized through a series of condensation and cyclization reactions involving appropriate starting materials .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
1-methyl-3-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives .
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound .
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Copper catalysts for click reactions
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in simpler, reduced forms of the compound .
科学的研究の応用
1-methyl-3-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one has a wide range of scientific research applications, including:
-
Medicinal Chemistry: : The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities .
-
Biological Research: : It is used as a tool compound to study various biological processes and pathways, particularly those involving the triazole and azetidine rings .
-
Pharmaceutical Development: : The compound is explored as a lead compound for the development of new drugs targeting specific diseases .
-
Chemical Biology: : It is used in chemical biology research to probe the interactions between small molecules and biological macromolecules .
作用機序
The mechanism of action of 1-methyl-3-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, modulating their activity . The azetidine ring may also contribute to the compound’s biological activity by interacting with different molecular targets .
類似化合物との比較
Similar Compounds
1,2,3-Triazole Derivatives: Compounds containing the 1,2,3-triazole ring, such as tazobactam and cefatrizine, are known for their biological activities.
Azetidine Derivatives: Compounds with the azetidine ring, such as β-lactam antibiotics, exhibit significant biological properties.
Dihydropyridinone Derivatives: Compounds with the dihydropyridinone moiety are studied for their potential therapeutic applications.
Uniqueness
This combination allows for a wide range of interactions with molecular targets, making it a versatile compound for scientific research and pharmaceutical development .
特性
IUPAC Name |
1-methyl-3-[3-[4-(phenoxymethyl)triazol-1-yl]azetidine-1-carbonyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-22-9-5-8-17(18(22)25)19(26)23-11-15(12-23)24-10-14(20-21-24)13-27-16-6-3-2-4-7-16/h2-10,15H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGOEQFOMDOPAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-one](/img/structure/B2882347.png)
![1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2882348.png)
![4-[(3-methylidenepiperidin-1-yl)methyl]pyridine](/img/structure/B2882350.png)

![6-[Methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B2882352.png)
![Methyl 4-[(3-fluoro-4-methylphenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2882354.png)
![(4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2882358.png)
![2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-1-phenylethan-1-one](/img/structure/B2882360.png)
![3-(2-{[2-(4-FLUOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOIC ACID](/img/structure/B2882361.png)

![3-(4-fluoro-3-methylphenyl)-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2882364.png)

![4-[(tert-Butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylicacid](/img/structure/B2882368.png)
